

Spectrometric Identification and Structural Characterization of N-(4-Ethynylphenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	N-(4-Ethynylphenyl)cyclohexanecarboxamide
CAS No.:	118984-62-6
Cat. No.:	B1368369

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Executive Summary & Chemical Context

N-(4-Ethynylphenyl)cyclohexanecarboxamide (Molecular Formula: C₁₅H₁₇NO; Exact Mass: 227.1310 Da) is a highly versatile synthetic building block. Featuring a lipophilic cyclohexyl moiety and a terminal alkyne, it is frequently utilized in drug discovery for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, the synthesis of targeted covalent inhibitors, and the development of polyimide precursors[1][2].

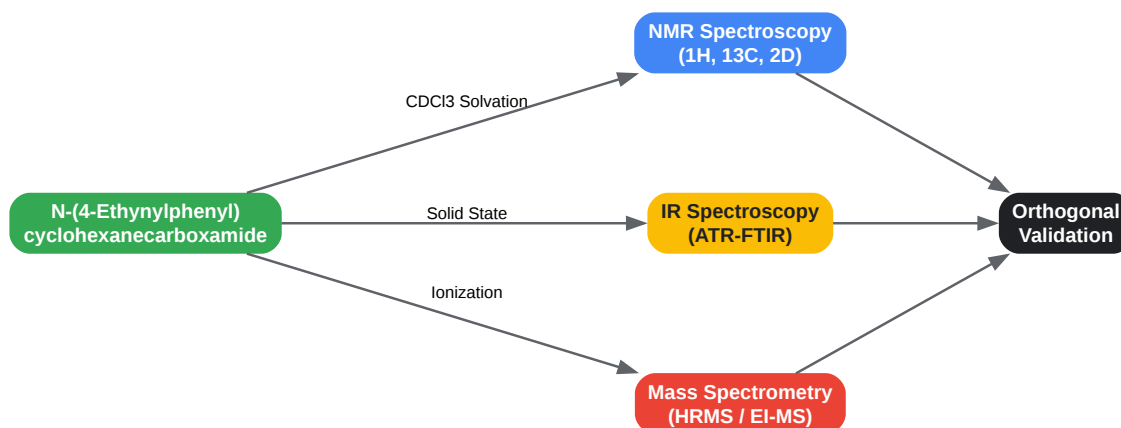
Because terminal alkynes and amides are susceptible to degradation or side reactions (e.g., hydration, hydrolysis) under harsh conditions, rigorous structural validation is mandatory. As a Senior Application Scientist, I recommend a self-validating, orthogonal analytical approach utilizing Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to unambiguously confirm molecular topology and purity[3][4].

Analytical Workflow & Experimental Protocols

To ensure a self-validating system, no single analytical technique should be relied upon in isolation. The following step-by-step methodology guarantees that the structural data cross-verifies itself.

Step-by-Step Sample Preparation Methodology

- **Purity Verification:** Prior to spectroscopic analysis, confirm compound purity is >95% via HPLC-UV (monitored at 254 nm due to the conjugated phenyl ring).
- **NMR Preparation:** Weigh exactly 15.0 mg of the analyte. Dissolve completely in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer to a standard 5 mm borosilicate NMR tube.
- **FTIR Preparation:** Place 2–3 mg of the neat crystalline solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Apply consistent pressure using the anvil to eliminate air gaps and ensure intimate optical contact.
- **MS Preparation:** For Electron Ionization (EI-MS), introduce 1 mg of the neat solid via a Direct Insertion Probe (DIP). For Electrospray Ionization (ESI-MS), dissolve 1 mg in 1 mL of LC-MS grade methanol, dilute 1:100, and inject 1 μ L into the mass spectrometer.



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Fig 1: Orthogonal analytical workflow for self-validating structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive map of the molecule's carbon-hydrogen framework. The data below is synthesized based on empirical rules for chemical shifts and spin-spin coupling[3][4].

Mechanistic Causality in NMR

- **Diamagnetic Anisotropy of the Alkyne:** The terminal alkyne proton ($-C\equiv CH$) appears at an unusually shielded position (~ 3.05 ppm) compared to other unsaturated protons (e.g., alkenes at 5–6 ppm). This is caused by the circulation of π -electrons in the cylindrical triple bond when placed in a magnetic field, which induces a local magnetic field that opposes the applied field along the axis of the bond.
- **Amide Resonance:** The amide nitrogen lone pair delocalizes into the carbonyl group, giving the C-N bond partial double-bond character. This deshields the carbonyl carbon to ~ 174 ppm

in the ^{13}C spectrum and pushes the N-H proton to a broad singlet at ~ 7.5 ppm due to quadrupolar relaxation of the ^{14}N nucleus and chemical exchange.

Table 1: ^1H and ^{13}C NMR Data Summary (400 MHz / 100 MHz, CDCl_3)

Nucleus	Chemical Shift (δ , ppm)	Multiplicity & J-Coupling	Integration	Assignment / Structural Causality
1H	7.55	Broad singlet	1H	-NH- (Amide proton, broad due to ^{14}N quadrupolar moment)
1H	7.50	Doublet ($J \approx 8.5$ Hz)	2H	Ar-H (Ortho to amide; deshielded by anisotropic ring current)
1H	7.42	Doublet ($J \approx 8.5$ Hz)	2H	Ar-H (Ortho to alkyne; AA'BB' system characteristic of 1,4-substitution)
1H	3.05	Singlet	1H	-C \equiv CH (Terminal alkyne; shielded by diamagnetic anisotropy)
1H	2.25	Multiplet	1H	Cyclohexyl CH (α to carbonyl; deshielded by inductive effect of C=O)
1H	1.20 – 1.95	Multiplets	10H	Cyclohexyl CH ₂ (Aliphatic ring protons)
¹³ C	174.2	Singlet	1C	C=O (Amide carbonyl)

13C	138.5, 117.5	Singlets (Quaternary)	2C	Ar-C (C1 attached to N; C4 attached to alkyne)
13C	132.8, 119.5	Singlets (CH)	4C	Ar-CH (Aromatic methine carbons)
13C	83.5	Singlet (Quaternary)	1C	-C≡C- (Internal alkyne carbon)
13C	76.8	Singlet (CH)	1C	-C≡CH (Terminal alkyne carbon)
13C	46.5, 29.5, 25.5	Singlets (CH, CH2)	6C	Cyclohexyl carbons

Infrared (IR) Spectroscopy

IR spectroscopy serves as an orthogonal validation tool, specifically targeting the functional groups (amide and alkyne) that dictate the molecule's reactivity.

Mechanistic Causality in IR

According to Hooke's Law applied to molecular vibrations, the frequency of a stretch is directly proportional to the bond strength (force constant) and inversely proportional to the reduced mass of the atoms. The sp-hybridized carbon of the terminal alkyne has 50% s-character, making the C-H bond exceptionally stiff and short. Consequently, the terminal $\equiv\text{C-H}$ stretch appears at a distinctively high frequency ($\sim 3280\text{ cm}^{-1}$)[3].

Table 2: Key FTIR Absorptions (ATR, Solid State)

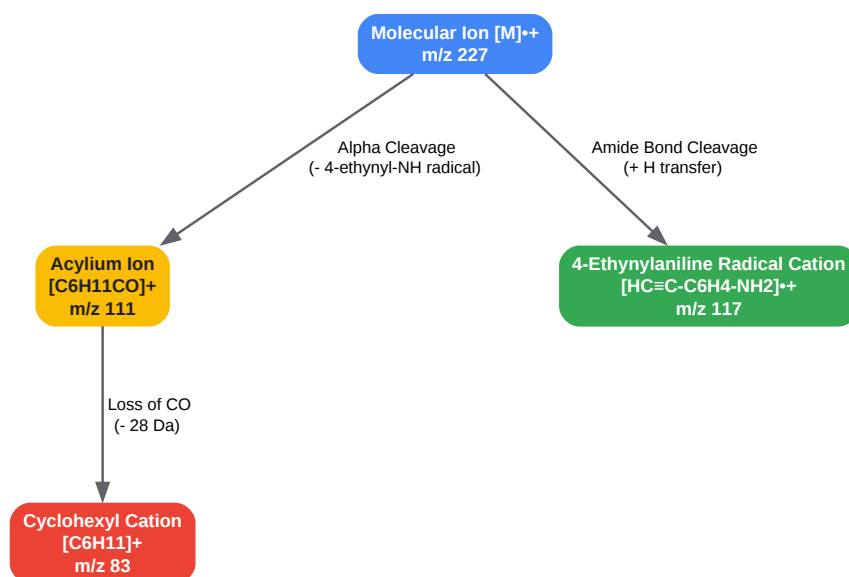
Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Diagnostic Significance
3300	Medium, Broad	N-H Stretch	Confirms the secondary amide.
3280	Strong, Sharp	≡C-H Stretch	Unambiguous marker for the terminal alkyne.
2930, 2850	Strong	C-H Stretch (sp ³)	Confirms the aliphatic cyclohexyl ring.
2105	Weak	C≡C Stretch	Weak dipole moment change makes this band faint.
1655	Strong	C=O Stretch (Amide I)	Lower than a ketone (~1715) due to nitrogen resonance.
1530	Strong	N-H Bend (Amide II)	Coupled with C-N stretching; confirms amide linkage.

Mass Spectrometry (MS)

Mass spectrometry confirms the exact molecular weight and provides structural connectivity through diagnostic fragmentation. Under Electron Ionization (EI, 70 eV), the molecule undergoes predictable, structurally informative cleavages[4].

Mechanistic Causality in MS Fragmentation

Amides typically cleave at the C-N bond. In this molecule, alpha-cleavage relative to the carbonyl generates a highly stable acylium ion ([C₆H₁₁CO]⁺, m/z 111). Alternatively, cleavage of the amide bond with a concomitant hydrogen transfer yields the 4-ethynylaniline radical cation (m/z 117). The acylium ion can further extrude carbon monoxide (-28 Da) to form the cyclohexyl cation (m/z 83).



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Fig 2: Primary EI-MS fragmentation pathways and resulting diagnostic ions.

Table 3: Key EI-MS Fragments

m/z	Relative Abundance	Ion Assignment	Fragmentation Mechanism
227	~20%	[M] ^{•+}	Intact molecular ion (C ₁₅ H ₁₇ NO ^{•+}).
117	~40%	[HC≡C-C ₆ H ₄ -NH ₂] ^{•+}	Cleavage of the amide C-N bond with H-transfer.
111	~100% (Base Peak)	[C ₆ H ₁₁ CO] ⁺	Alpha-cleavage yielding a resonance-stabilized acylium ion.
83	~60%	[C ₆ H ₁₁] ⁺	Extrusion of neutral CO from the acylium ion.

Conclusion

The structural identity of **N-(4-Ethynylphenyl)cyclohexanecarboxamide** is unequivocally established through the convergence of these three techniques. The NMR data maps the exact carbon-hydrogen connectivity and confirms the 1,4-substitution pattern; the IR spectrum validates the presence of the critical alkyne and amide functional handles; and the MS fragmentation pattern proves the molecular topology by breaking the molecule into its constituent cyclohexyl and ethynylaniline halves. This self-validating analytical matrix ensures absolute confidence in the material's integrity for downstream drug development applications.

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